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1. Therapeutic Rationale and Mechanism of Action Fulacimstat is a potent and selective oral inhibitor of

chymase, a serine protease synthesized and released by mast cells [1] [2]. While initially developed for

cardiac remodeling, recent discoveries have revealed a new biological role for chymase: it inactivates

plasmin within fibrin-rich clots [1]. Plasmin is the central enzyme responsible for breaking down fibrin

clots. By cleaving and inactivating plasmin, chymase acts as a natural antifibrinolytic agent, stabilizing

thrombi and preventing their dissolution [2].

Fulacimstat blocks this plasmin-inactivating activity of chymase. This promotes the natural fibrinolytic

activity of endogenous plasmin within the thrombus, leading to clot breakdown without systemically

affecting the coagulation cascade [1] [2]. This mechanism is distinct from current anticoagulants and

thrombolytics, as it does not increase bleeding risk in preclinical models, positioning it as a potentially

exceptionally safe option for treating acute thrombotic settings like DVT, stroke, and pulmonary embolism

[1].

2. Key Preclinical Evidence and Quantitative Data The profibrinolytic effect of fulacimstat has been

demonstrated in multiple experimental settings, from in vitro human blood clot models to in vivo animal

studies.

Table 1: Summary of Key Preclinical Findings for Fulacimstat

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 8 Tech Support

https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://www.smolecule.com/products/s528537?utm_src=pdf-interest
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043487/
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://www.smolecule.com/products/s528537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental
Model

Key Finding
Quantitative
Result

Significance

In vitro human
blood clot lysis [2]

rCMA-1 (recombinant

chymase) concentration-
dependently decreased clot

lysis.

Lysis was

significantly
reduced by active

chymase.

Chymase impairs

endogenous fibrinolysis
in human clots.

Fulacimstat reversed the

antifibrinolytic effect of rCMA-1.

Accelerated clot

dissolution to
control levels.

Chymase inhibition

restores fibrinolysis.

Profibrinolytic effect of
fulacimstat was blocked by

plasmin inhibitor BAY 1214237.

Clot lysis was
abolished.

Confirms effect is
specifically mediated

via the plasmin
pathway.

Fluorogenic
assay on human
thrombi [2]

Detectable chymase activity
was found in human

thromboembolic biopsies.

Activity was
sensitive to

fulacimstat.

Confirms the presence
and relevance of

chymase in human
pathology.

In vivo mouse
DVT model [1]

Genetic & pharmacological
chymase inhibition

prevented/resolved thrombus
formation.

Thrombi were
smaller in knockout

animals.

Chymase is a key
player in thrombus

stabilization in vivo.

Chymase inhibition did not
affect bleeding time or

hemostasis.

No increase in
bleeding observed.

Highlights the major
safety advantage of this

approach.

Table 2: Selectivity and Potency Profile of Fulacimstat

Parameter Detail

Target IC₅₀ 4 nM for chymase (CMA-1) [2]

Selectivity IC₅₀ > 2 µM for other serine proteases (plasmin, thrombin, factor Xa, etc.) [2]
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Parameter Detail

Clinical Status Proven safe and well-tolerated in clinical trials for other indications [2]

Experimental Protocols

The following protocols are adapted from recent studies that establish the profibrinolytic role of chymase

inhibition.

Protocol 1: In Vitro Thrombolysis Assay Using Human Whole Blood Clots

This high-throughput assay evaluates the effect of compounds on the lysis of halo-shaped human blood clots

[2].

1.1 Reagents and Equipment

Sodium citrate-treated whole blood from healthy human donors.
Calcium chloride (CaCl₂) solution, 31.2 mM.

Recombinant human chymase (rCMA-1).
Fulacimstat (BAY 1142524), dissolved in DMSO.

Plasminogen/plasmin inhibitor (e.g., BAY 1214234) for control.
Recombinant tissue Plasminogen Activator (tPA).

96-well plates.
Plate reader capable of measuring absorbance.

1.2 Procedure

Blood Preparation: Collect whole blood in sodium citrate (3.2% final) and store at 4°C for up to 7
days.

Clot Formation:
Incubate blood samples with test compounds (e.g., fulacimstat at 1-100 µM) or vehicle control

for a pre-defined period.
Add CaCl₂ to a final concentration of 31.2 mM to recalcify the blood and initiate clotting.

Transfer 20 µL of the mixture to a 96-well plate.
Incubate at 37°C for 30 minutes to allow formation of stable, halo-shaped clots.

Thrombolysis Induction:
Add a standard concentration of recombinant tPA to the wells to trigger the fibrinolytic pathway.

Data Acquisition and Analysis:
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Monitor the thrombolysis process kinetically by measuring the increase in absorbance, which

corresponds to the release of red blood cells from the dissolving clot.
Calculate the percentage of clot lysis over time for different treatment conditions and compare

them to controls.

1.3 Expected Outcomes Wells treated with fulacimstat should show a statistically significant acceleration

in the rate and extent of clot lysis compared to vehicle controls, especially in the presence of active rCMA-1.

This effect should be negated by co-incubation with a plasmin inhibitor.

Protocol 2: Measurement of Chymase and Plasmin Activity from Extracted Blood Clots

This protocol details how to extract and measure enzymatic activity directly from formed clots to confirm

target engagement [2].

2.1 Reagents and Equipment

Homogenizer (glass-Teflon).
High-speed centrifuge.

White 96‐well plate for fluorogenic assays.
Fluorogenic substrate for chymase: Abz-HPFHL-Lys(Dnp)-NH₂.

Fulacimstat for inhibition control.

2.2 Procedure

Clot Homogenization:

Generate 50 µL blood clots as described in Protocol 1, with or without rCMA-1.
Homogenize the clots in 10 volumes (v/w) of 20 mM PBS (pH 7.4) with 0.5 mg/mL BSA.

Extraction:
Incubate homogenates at 37°C for 30 minutes.

Centrifuge at 18,000×g at 4°C for 30 minutes.
Collect the supernatant, which contains the soluble enzymes.

Enzymatic Activity Assay:
In a white 96-well plate, mix 30 µL of the supernatant with either vehicle or fulacimstat (10

µM).
Add the fluorogenic chymase substrate.

Measure the fluorescence intensity kinetically using a plate reader with appropriate
excitation/emission wavelengths.

Chymase activity is calculated as the fulacimstat-sensitive component of the total signal.
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core mechanism of action and a key experimental workflow for

evaluating fulacimstat.

Mechanism of Chymase in Thrombus Stability

Mast Cell Activation

Release of Chymase

Inactivation of Plasmin

Stabilized Fibrin Clot

Fulacimstat (BAY 1142524)

Inhibits

Blocks

Active Plasmin

Fibrin Clot Lysis

Click to download full resolution via product page

Diagram 1: Chymase Pathway in Thrombus Stabilization and Fulacimstat Inhibition. Fulacimstat inhibits

chymase released from activated mast cells, preventing the inactivation of plasmin and thereby promoting

natural clot lysis.
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In Vitro Thrombolysis Assay Workflow
Collect Citrated

Human Whole Blood

Incubate with:
- Fulacimstat

- rCMA-1 (optional)
- Vehicle Control

Add CaCl₂
(Recalcification)

Incubate 37°C
Form Halo-Shaped Clot

Add tPA
(Initiate Fibrinolysis)

Kinetic Measurement
of Absorbance

Analyze Clot Lysis
Over Time

Click to download full resolution via product page

Diagram 2: Workflow for the high-throughput in vitro thrombolysis assay used to evaluate fulacimstat's

efficacy in human whole blood clots [2].
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Discussion for Researchers

The data generated from these protocols provides a compelling case for repositioning fulacimstat as a

profibrinolytic agent. Its unique mechanism offers a paradigm shift in thrombosis management by focusing

on clot stability rather than clot formation. The critical differentiator from tPA and anticoagulants is the

dissociation of efficacy from bleeding risk in preclinical models [1] [2]. For drug development

professionals, this means fulacimstat has the potential to treat DVT in patients with a high risk of bleeding,

or as an adjunctive therapy to enhance clot resolution without exacerbating hemorrhagic complications.

Future research directions should include:

Confirming efficacy in advanced in vivo models of DVT.

Exploring synergistic effects with low-dose standard anticoagulants.
Identifying patient subgroups (e.g., those with high intra-thrombus chymase activity) most likely to

benefit from therapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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